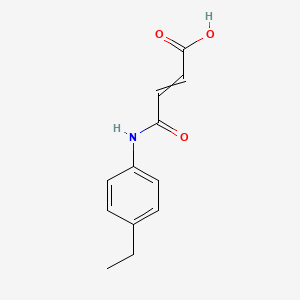

4-(4-乙基苯胺基)-4-氧代-2-丁烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related 4-oxo-2-butenoic acid derivatives involves various methods, including microwave-assisted aldol-condensation of glyoxylic acid with methyl ketone derivatives, providing a broad range of substrates with moderate to excellent yields (Uguen et al., 2021). Another study presents the regio- and stereo-specific preparation of ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate, highlighting a method for synthesizing structurally related compounds (Qing & Zhang, 1997).

Molecular Structure Analysis

The structural and theoretical studies of closely related compounds show the importance of the molecular structure in determining the biological activity. For instance, X-ray diffraction analyses and theoretical calculations reveal how the diketoacid chain's orientation affects the compound's binding modes and activity (Vandurm et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 4-oxo-2-butenoic acid derivatives demonstrate their versatility as intermediates. For example, the phosphine-catalyzed [4 + 2] annulation with N-tosylimines showcases the compound's ability to undergo complex reactions forming highly functionalized products (Zhu et al., 2003).

Physical Properties Analysis

Although specific studies directly addressing the physical properties of "4-(4-Ethylanilino)-4-oxo-2-butenoic acid" were not identified, research on similar compounds provides insights into the factors that influence these properties, such as molecular structure, substituent effects, and synthesis methods.

Chemical Properties Analysis

The chemical properties of 4-oxo-2-butenoic acid derivatives, such as reactivity and stability, can be inferred from synthesis studies and chemical reaction analyses. For instance, the conditions developed for the synthesis of these compounds highlight their reactivity and the influence of substituents on their chemical behavior (Uguen et al., 2021).

科学研究应用

合成和衍生

4-氧代丁烯二酸,包括衍生物如4-(4-乙基苯胺基)-4-氧代-2-丁烯酸,在合成和化学衍生中具有重要应用。Uguen等人(2021年)描述了微波辅助合成4-氧代-2-丁烯二酸,强调它们作为生物活性物种和多功能中间体的作用,可进一步进行衍生化。这种方法为合成广泛范围的4-氧代丁烯二酸提供了实用方法,强调了它们在化学合成中的实用性(Uguen et al., 2021)。

生物活性和医学应用

4-氧代-2-丁烯二酸的衍生物已被探索其生物活性,特别是在医学研究中。例如,从4-氧代-2-丁烯二酸合成的化合物已显示出作为HIV-1整合酶抑制剂的潜力,具有显著的酶活性和抗病毒活性,如Vandurm等人(2009年)所报道(Vandurm et al., 2009)。同样,Oktay等人(2016年)合成了(Z)-4-氧代-4-(芳基氨基)丁-2-烯酸的衍生物,并发现它们是人类碳酸酐酶同功酶的有效抑制剂,突显了它们在治疗应用中的潜力(Oktay et al., 2016)。

工业和材料应用

除了医学应用外,4-氧代-2-丁烯二酸衍生物在工业和材料科学中也有用途。例如,Habeeb和Saleh(2021年)探讨了聚4-(烟酰胺基)-4-氧代-2-丁烯酸作为不锈钢表面防腐蚀涂层的应用,展示了该化合物在增强耐蚀性方面的实用性(Habeeb & Saleh, 2021)。

属性

IUPAC Name |

4-(4-ethylanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUHORVVZJAIKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylanilino)-4-oxo-2-butenoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)